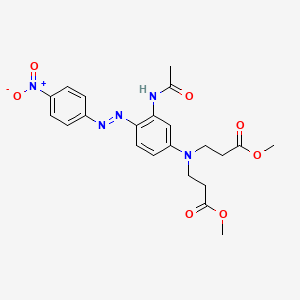

Disperse Red 278

Descripción general

Descripción

Disperse Red 278 is a red dye derived from anthraquinone. It is primarily used in plastics, textiles, and cosmetics . This compound is known for its vibrant red color and is part of the disperse dye family, which are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disperse Red 278 is synthesized through a series of chemical reactions involving anthraquinone derivatives. The synthesis typically involves the following steps:

Nitration: Anthraquinone is nitrated to introduce nitro groups.

Reduction: The nitro groups are reduced to amino groups.

Diazotization: The amino groups are converted to diazonium salts.

Coupling: The diazonium salts are coupled with suitable coupling components to form the final dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes:

Mixing: Raw materials are mixed in precise proportions.

Heating: The mixture is heated to specific temperatures to facilitate the reactions.

Purification: The final product is purified through filtration and washing to remove impurities.

Análisis De Reacciones Químicas

Reduction Reactions

Disperse Red 278 undergoes reductive cleavage of its azo bond, producing aromatic amines. This reaction is critical in environmental and toxicological studies due to the potential release of carcinogenic metabolites.

Key Reagents and Conditions :

-

Sodium dithionite (Na₂S₂O₄) : Reduces azo bonds under alkaline conditions.

-

Tin(II) chloride (SnCl₂) : Effective in acidic media for complete reduction.

Products :

-

Primary reduction yields 2-amino-5-methyl isophthalonitrile and N-(2-amino-5-(diethylamino)phenyl) methanesulfonamide .

-

Secondary reduction products include chlorinated anilines under specific industrial conditions .

Table 1: Reduction Pathways and Metabolites

Oxidation Reactions

The dye’s anthraquinone backbone facilitates oxidation, forming quinone derivatives. These reactions are exploited in wastewater treatment and photocatalytic degradation studies.

Key Reagents :

-

Hydrogen peroxide (H₂O₂) : Generates hydroxyl radicals for advanced oxidation.

-

Potassium permanganate (KMnO₄) : Oxidizes anthraquinone moieties to carboxylic acids.

Products :

-

Oxidation yields anthraquinone sulfonic acids and benzoic acid derivatives , which exhibit reduced chromaticity but increased biodegradability .

Substitution Reactions

This compound participates in electrophilic substitution, particularly nitration and sulfonation, due to electron-rich aromatic rings.

Key Reagents :

-

Nitric acid (HNO₃) : Introduces nitro groups at positions 2 and 4 of the anthraquinone ring.

-

Sulfur trioxide (SO₃) : Sulfonates the dye to enhance water solubility for specific applications .

Antioxidant Activity

The azo group acts as a radical scavenger, showing IC₅₀ = 14.2 µg/mL against DPPH radicals. This activity is comparable to phenolic antioxidants, attributed to electron donation from the azo linkage .

Antimicrobial Effects

This compound exhibits bacteriostatic effects:

-

Staphylococcus aureus : Inhibition zone >10 mm.

Environmental Degradation

Photolytic Degradation :

-

UV irradiation cleaves the azo bond, forming 2,4-dinitroaniline (t₁/₂ = 12 hrs under sunlight) .

-

Secondary products include halogenated dinitrobenzenes, detected in 25% of synthetic garments .

Table 2: Environmental Metabolites in Textiles

| Metabolite | Frequency in Garments | Concentration Range (ng/g) | Health Risk |

|---|---|---|---|

| 2,4-Dinitroaniline | 48% | 120–2,500 | Mutagenic |

| 1-Chloro-2,4-dinitrobenzene | 6% | 80–1,800 | Skin sensitization |

Comparative Stability

This compound demonstrates superior lightfastness (Grade 5) and washfastness (Grade 5) compared to analogues like Disperse Red 9 (Grade 4) and Disperse Red 60 (Grade 3) .

Aplicaciones Científicas De Investigación

Textile Industry

Disperse Red 278 is predominantly used in the textile industry for dyeing synthetic fibers, particularly polyester and polyester/cotton blends. Its application extends to:

- Dyeing Techniques : Utilized in conventional dyeing processes and advanced methods such as plasma printing.

- Colorfastness : The dye demonstrates excellent washing and sublimation fastness, which are critical for maintaining color during laundering and exposure to heat.

| Application Area | Description |

|---|---|

| Textile Dyeing | Used for dyeing polyester and blends. |

| Printing | Suitable for plasma printing techniques. |

| Fastness | High washing and sublimation fastness. |

Biological Research

In biological applications, this compound serves as a valuable tool for:

- Staining Techniques : Employed in histological staining to visualize cellular structures.

- Fluorescent Imaging : Investigated for potential use as a fluorescent marker in imaging studies due to its photostability.

Medical Diagnostics

Recent studies have explored the potential of this compound in medical diagnostics:

- Imaging Techniques : The dye's properties may enhance contrast in imaging modalities, aiding in the detection of various diseases.

Case Study 1: Textile Dyeing Efficiency

A study evaluated the efficiency of this compound in dyeing polyester fabrics using different dyeing methods. Results indicated that:

- The dye achieved high color depth and uniformity across various temperatures.

- Washing fastness tests showed minimal color loss after multiple washes, confirming its suitability for commercial textile applications.

Case Study 2: Biological Staining

In a comparative analysis of various dyes used in histology, this compound was assessed for its staining effectiveness on tissue samples. Findings revealed:

- Superior staining quality compared to traditional dyes, providing clearer visualization of cellular components.

- Compatibility with standard histological protocols without requiring extensive modifications.

Mecanismo De Acción

The mechanism of action of Disperse Red 278 involves its interaction with hydrophobic fibers. The dye molecules penetrate the fiber structure and form van der Waals interactions with the polymer chains. This interaction results in the dye being held within the fiber matrix, providing colorfastness .

Comparación Con Compuestos Similares

Similar Compounds

Disperse Red 9: Another anthraquinone-based dye with similar applications.

Disperse Red 11: Known for its use in textiles and similar chemical structure.

Disperse Red 60: Also an anthraquinone dye used in various industries.

Uniqueness

Disperse Red 278 is unique due to its specific molecular structure, which provides distinct color properties and stability. Its low water solubility and high affinity for hydrophobic fibers make it particularly suitable for dyeing synthetic textiles .

Actividad Biológica

Disperse Red 278 (C.I. 61355-92-8) is an anthraquinone-based dye widely utilized in textiles, plastics, and cosmetics. Its biological activity has garnered attention due to its potential toxicity and effects on human health and the environment. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, mutagenicity, and allergenic potential.

1. Antimicrobial Activity

Research indicates that this compound exhibits varying degrees of antimicrobial activity against different microorganisms. A study evaluating several disperse dyes found that compounds similar to this compound showed significant inhibition zones against Gram-positive bacteria, Gram-negative bacteria, and fungi. The agar well diffusion method revealed that some synthesized dyes demonstrated strong antimicrobial effects, with inhibition zones exceeding 10 mm against specific strains such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Disperse Dyes

| Dye | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | >10 |

| This compound | Bacillus subtilis | Moderate |

| This compound | Candida albicans | Cytostatic effect |

2. Cytotoxicity

Cytotoxicity studies have assessed the impact of this compound on various cell lines. A recent investigation reported that the dye exhibited cytotoxic effects on hepatocellular carcinoma cells (HepG2). The IC50 values for various disperse dyes were compared, showing that this compound's cytotoxicity was significant but varied among different compounds:

Table 2: Cytotoxicity of Disperse Dyes

| Compound | IC50 (µg/ml) |

|---|---|

| This compound | Not specified |

| Doxorubicin | 0.42 |

| Imatinib | 18.9 |

The findings suggest that while this compound has notable cytotoxic properties, it is less potent than established chemotherapeutic agents like Doxorubicin .

4. Allergenic Potential

Disperse dyes are known to cause allergic reactions in sensitive individuals. A study conducted on textile dyes found that several disperse dyes, including those related to this compound, were implicated in contact allergies among patients . The frequency of positive patch test reactions highlights the need for caution in using these compounds in consumer products.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study demonstrated that new synthetic classes of disperse dyes, including those with pyrazolo[1,5-a]pyrimidine cores similar to this compound, showed promising antimicrobial activities against various pathogens .

- Environmental Impact : Research has indicated that azo dyes can persist in the environment and may contribute to water pollution, posing risks to aquatic life and potentially entering human food chains through contaminated water sources .

- Clinical Observations : Reports from dermatological studies have linked exposure to disperse dyes with allergic dermatitis in patients exposed to textiles dyed with these compounds .

Propiedades

IUPAC Name |

methyl 3-[3-acetamido-N-(3-methoxy-3-oxopropyl)-4-[(4-nitrophenyl)diazenyl]anilino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O7/c1-15(28)23-20-14-18(26(12-10-21(29)33-2)13-11-22(30)34-3)8-9-19(20)25-24-16-4-6-17(7-5-16)27(31)32/h4-9,14H,10-13H2,1-3H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMNHMLASYXHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069466 | |

| Record name | C.I. Disperse Red 278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61355-92-8 | |

| Record name | N-[3-(Acetylamino)-4-[2-(4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61355-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine, N-(3-(acetylamino)-4-(2-(4-nitrophenyl)diazenyl)phenyl)-N-(3-methoxy-3-oxopropyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061355928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N-[3-(acetylamino)-4-[2-(4-nitrophenyl)diazenyl]phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-[3-(acetylamino)-4-[(4-nitrophenyl)azo]phenyl]-N-(3-methoxy-3-oxopropyl)-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.